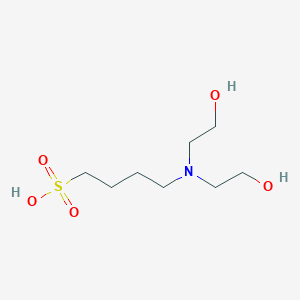
4-(Bis(2-hydroxyethyl)amino)butane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-hydroxyethyl)amino)butane-1-sulfonic acid, commonly known as BES, is a zwitterionic buffering agent that is widely used in various biochemical and biological research applications. It is a sulfonic acid derivative of butane, and its chemical formula is C8H19NO6S. BES is a highly water-soluble compound with a pKa value of 7.5, making it an effective buffer for a wide range of pH values.
Mécanisme D'action
BES acts as a zwitterionic buffer, which means that it can both donate and accept protons depending on the pH of the solution. At low pH values, BES acts as a proton acceptor, while at high pH values, it acts as a proton donor. This property allows BES to maintain a stable pH environment in biological and biochemical systems, which is essential for many biological processes.
Biochemical and Physiological Effects:
BES has been shown to have minimal effects on biological systems, making it an ideal buffering agent for use in cell culture and other biological applications. It has also been shown to have minimal toxicity and is generally considered safe for use in research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BES is its ability to maintain a stable pH environment over a wide range of pH values. This property makes it an effective buffering agent for use in various biological and biochemical experiments. However, BES has some limitations, including its relatively high cost compared to other buffering agents and its limited solubility in organic solvents.
Orientations Futures
There are several future directions for research on BES. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the optimization of BES for use in specific biological and biochemical applications. Additionally, there is potential for the development of new derivatives of BES that have improved solubility and other properties that make them more suitable for use in research applications.
Méthodes De Synthèse
BES can be synthesized by reacting 1,4-dibromobutane with 2-aminoethanol and sodium sulfite. The reaction yields BES as a white crystalline solid, which can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
BES is widely used as a buffering agent in various biochemical and biological research applications. It is commonly used in the preparation of cell culture media, protein purification, and enzyme assays. BES is also used in the study of protein-ligand interactions, as it has been shown to stabilize the conformation of proteins and enhance their solubility.
Propriétés
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5S/c10-6-4-9(5-7-11)3-1-2-8-15(12,13)14/h10-11H,1-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSYTLWRYJGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)



![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)


![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)